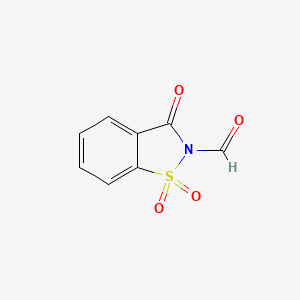

N-Formylsaccharin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-45-5 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Formylsaccharin: A Comprehensive Technical Review of its History, Discovery, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylsaccharin, a crystalline solid derived from saccharin (B28170), has emerged as a versatile and valuable reagent in organic synthesis. Initially explored for its potential biological activity, its true utility was later discovered in its capacity as a potent formylating agent and a convenient source of carbon monoxide. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation and its application in key chemical transformations are presented, alongside a summary of its quantitative data. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its chemical behavior.

Introduction

The history of this compound is rooted in the broader exploration of saccharin derivatives for various applications. While saccharin itself is widely known as an artificial sweetener, its chemical scaffold has provided a fertile ground for the development of reagents with unique reactivity. This compound was initially investigated for potential germicidal properties[1]. However, its significance in synthetic organic chemistry has since eclipsed its early biological explorations.

The discovery of its utility as a highly efficient formylating agent for amines marked a pivotal point in its history[2][3]. This reactivity stems from the electrophilic nature of the formyl group attached to the electron-withdrawing saccharin moiety, making it an effective acyl donor. Subsequently, researchers uncovered its role as a stable, crystalline, and easily handleable surrogate for carbon monoxide (CO) gas in palladium-catalyzed carbonylation reactions[1]. This breakthrough provided a safer and more practical alternative to the use of toxic and flammable CO gas, significantly expanding the accessibility of carbonylation chemistry in laboratory settings.

Physicochemical and Spectroscopic Data

This compound is a white, crystalline solid that is sensitive to moisture[3]. It is stable under inert conditions and can be stored in a refrigerator[1]. Due to its limited solubility in many organic solvents, dimethylformamide (DMF) is often employed as the solvent for its reactions, although this can require relatively large volumes[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₄S | [4] |

| Molecular Weight | 211.19 g/mol | [4] |

| Appearance | White to Almost white powder to crystal | [3] |

| Purity | >98.0% (GC) | [3] |

| Storage Temperature | Ambient Temperature | |

| Moisture Sensitivity | Yes | [3] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Note: Despite a comprehensive literature search, specific experimental spectroscopic data for this compound could not be located. The tables are provided as a template for future characterization efforts.

Experimental Protocols

Synthesis of this compound

The standard and widely adopted method for the synthesis of this compound involves the reaction of saccharin with a mixed anhydride (B1165640) of formic acid and acetic acid[1]. This preparation is often cited as a "literature method" and is recommended to be performed to yield freshly prepared reagent for optimal reactivity[1].

Protocol:

-

Formation of Acetic Formic Anhydride: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool formic acid to 0°C. Slowly add acetic anhydride dropwise while maintaining the temperature at 0°C. Allow the mixture to stir at this temperature for 2 hours to form the mixed anhydride.

-

Reaction with Saccharin: To the freshly prepared acetic formic anhydride, add saccharin in one portion.

-

Reaction Conditions: The reaction mixture is then typically heated to a moderate temperature (e.g., 50-60°C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crystalline this compound product often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., cold diethyl ether or hexane) to remove any unreacted starting materials and by-products, and then dried under vacuum.

Note: Specific quantities of reagents and precise reaction times and temperatures can be optimized based on the desired scale of the synthesis.

N-Formylation of Amines using this compound

This compound is a highly effective reagent for the formylation of primary and secondary amines. The reaction is typically rapid and clean, with the saccharin by-product being easily removed by an aqueous basic wash.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the amine substrate in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Addition of this compound: Add this compound (typically 1.0-1.2 equivalents) to the solution at room temperature.

-

Reaction Monitoring: The reaction is usually fast and can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove the saccharin by-product. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the formylated amine.

Signaling Pathways and Reaction Mechanisms

N-Formylation of Amines

The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the formyl group. The resulting tetrahedral intermediate then collapses, with the saccharin moiety acting as a good leaving group, to yield the formylated amine and the saccharin anion, which is subsequently protonated during the work-up.

Caption: Mechanism of Amine Formylation by this compound.

Carbon Monoxide (CO) Surrogate in Palladium-Catalyzed Reactions

In the presence of a palladium(0) catalyst, this compound can undergo decarbonylation to release carbon monoxide in situ. This CO can then participate in various palladium-catalyzed carbonylation reactions, such as the synthesis of aldehydes, ketones, and esters. The process is believed to involve the oxidative addition of the Pd(0) catalyst to the N-formyl bond, followed by migratory insertion of CO and subsequent reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst.

Caption: General Catalytic Cycle for Pd-Catalyzed Carbonylation using this compound.

Conclusion

This compound has evolved from an obscure saccharin derivative to a cornerstone reagent in modern organic synthesis. Its dual functionality as a potent formylating agent and a practical carbon monoxide surrogate has provided chemists with powerful tools for the construction of complex molecules. This technical guide has summarized the key historical developments, provided essential physicochemical data, and detailed the experimental protocols for the synthesis and application of this compound. The elucidation of its reaction mechanisms through diagrams offers a clear framework for understanding its reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties and applications is crucial for its effective implementation in synthetic strategies. Future work in this area may focus on expanding its applications in novel chemical transformations and developing more sustainable synthetic routes.

References

synthesis of N-Formylsaccharin from saccharin and formic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylsaccharin, a crystalline solid, serves as a versatile and efficient reagent in organic synthesis. Primarily utilized as a formylating agent for amines and a stable, solid surrogate for carbon monoxide, its preparation from readily available starting materials is of significant interest. This technical guide provides a comprehensive overview of the synthesis of this compound from saccharin (B28170) and formic acid. The synthesis proceeds via the formation of a mixed acetic formic anhydride (B1165640) intermediate, which subsequently acylates the nitrogen atom of saccharin. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction workflow to aid in a thorough understanding of the process.

Introduction

This compound (1,1-dioxo-1,2-benzothiazol-2(3H)-yl)methanone) is a valuable reagent in modern organic chemistry. Its utility stems from its ability to act as a potent formylating agent for a wide range of primary and secondary amines under mild conditions.[1][2][3] Furthermore, it has gained prominence as a safe and easy-to-handle solid precursor for carbon monoxide in various transition-metal-catalyzed carbonylation reactions.[4][5] The synthesis of this compound itself is a straightforward process that utilizes inexpensive and common laboratory chemicals: saccharin, formic acid, and a dehydrating agent, typically acetic anhydride.[4][6][7] This guide focuses on the detailed procedure for this synthesis, providing the necessary information for its successful replication in a laboratory setting.

Synthesis of this compound

The synthesis of this compound from saccharin and formic acid is not a direct reaction but proceeds through the formation of a more reactive acylating agent, acetic formic anhydride. This mixed anhydride is generated in situ from the reaction of formic acid and acetic anhydride. The subsequent reaction of acetic formic anhydride with saccharin yields the desired this compound.

Reaction Scheme

The overall two-step, one-pot synthesis can be represented as follows:

Step 1: Formation of Acetic Formic Anhydride

Step 2: N-formylation of Saccharin

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Saccharin | C₇H₅NO₃S | 183.18 | 228-230 | White crystalline solid |

| Formic Acid | CH₂O₂ | 46.03 | 8.4 | Colorless fuming liquid |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | Colorless liquid |

| This compound | C₈H₅NO₄S | 211.19 | ~145-150 (decomposes) | White crystalline solid [4][8] |

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[1][6][9]

Materials and Equipment

-

Saccharin

-

Formic acid (98-100%)

-

Acetic anhydride

-

Pyridine (B92270) (optional, as a catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Standard laboratory glassware

Procedure

-

Preparation of Acetic Formic Anhydride (in situ):

-

In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine formic acid (1.2 equivalents) and acetic anhydride (1.0 equivalent).

-

Heat the mixture gently to 50-60 °C for 1-2 hours with continuous stirring. This step facilitates the formation of the mixed anhydride.

-

-

N-formylation of Saccharin:

-

To the flask containing the freshly prepared acetic formic anhydride, add saccharin (1.0 equivalent).

-

A catalytic amount of pyridine can be added at this stage to accelerate the reaction, although it is often not essential.

-

Continue heating the reaction mixture at 60 °C for approximately 5 hours, or until the reaction is complete (monitoring by TLC is recommended).[9]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the this compound.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum to obtain pure this compound. The reported yield for this procedure is typically in the range of 90-95%.[9]

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show aromatic protons in the range of δ 7.8-8.2 ppm and a characteristic singlet for the formyl proton around δ 9.0-9.5 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the saccharin moiety, and a distinct signal for the formyl carbonyl carbon. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the carbonyl groups (typically around 1700-1750 cm⁻¹) and the sulfonyl group (around 1350 and 1180 cm⁻¹). |

Safety Precautions

-

Formic acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Pyridine is flammable and toxic.

-

This compound is moisture-sensitive and should be stored in a desiccator.[6]

Conclusion

The synthesis of this compound from saccharin and formic acid via an acetic formic anhydride intermediate is an efficient and high-yielding process. This technical guide provides a detailed protocol and essential data to facilitate its preparation in a research or developmental setting. The resulting this compound is a valuable reagent for various synthetic transformations, particularly for the formylation of amines and as a convenient source of carbon monoxide.

References

- 1. This compound: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound: A New Formylating Agent - Edelris [edelris.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 50978-45-5 | FF35183 | Biosynth [biosynth.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound: A new formylating agent - Lookchem [lookchem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of N-Formylsaccharin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylsaccharin is a highly crystalline, stable, and versatile reagent with significant applications in organic synthesis.[1] Primarily recognized as an efficient formylating agent and a solid surrogate for carbon monoxide (CO), it offers a safer and more convenient alternative to gaseous reagents.[1][2] Its utility extends to the synthesis of aldehydes, esters, ketones, and other carboxylic acid derivatives through various carbonylation reactions.[2] Historically, it was also explored as a germicide.[1] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure

This compound is a derivative of saccharin (B28170), a well-known artificial sweetener. The formyl group is attached to the nitrogen atom of the saccharin moiety.

-

IUPAC Name: 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide

-

SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O[3]

-

InChI: 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H

-

InChI Key: LMPIFZSJKLLOLM-UHFFFAOYSA-N

Chemical and Physical Properties

This compound is a white, crystalline solid that is stable under ambient, inert conditions.[1][2] It is sensitive to moisture and should be stored accordingly.[4] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₄S | [5] |

| Molecular Weight | 211.19 g/mol | [5] |

| Physical State | Solid, White to Almost white powder/crystal | [4] |

| Purity | >98.0% (GC) | [4] |

| Boiling Point | 418.3 ± 28.0 °C (Predicted) | [5] |

| Density | 1.771 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Dichloromethane (DCM) | [5] |

| Storage Conditions | Room Temperature, Inert Atmosphere, Dry | [5] |

Note: A specific melting point is not consistently reported in the literature, with some sources indicating "n/a".[4] The compound may decompose upon heating.

Spectroscopic Data

Key Experimental Protocols

This compound is utilized in several key synthetic transformations. The following sections detail the methodologies for its synthesis and its application as a formylating agent and a CO surrogate.

Synthesis of this compound

This compound can be readily synthesized via a standard formylation protocol.[1] The process involves the reaction of saccharin with an in-situ generated mixed anhydride (B1165640) of formic and acetic acid.

Methodology: The synthesis is achieved by reacting formic acid and acetic anhydride to produce acetic formic anhydride. This anhydride is then reacted with saccharin to yield crystalline this compound.[2]

Caption: Synthesis of this compound Workflow.

Mechanochemical N-Formylation of Amines

This compound serves as an excellent reagent for the N-formylation of both primary and secondary amines under solvent-free mechanochemical conditions.[6] This method is noted for its efficiency, user-friendly workup, and green chemistry profile.[5][6]

Methodology:

-

A zirconium dioxide (ZrO₂) milling jar (15 mL) is charged with the desired amine (1 mmol) and this compound (1.1 mmol).

-

A single ZrO₂ milling ball (10 mm diameter) is added to the jar.

-

The vessel is sealed and the mechanochemical reaction is conducted in a shaker mill at a frequency of 30 Hz for 30 to 180 minutes.

-

Upon completion, sodium bicarbonate (NaHCO₃) is added, and the mixture is ground for an additional 10 minutes to purify the reaction mixture.

-

The resulting solid crude is dissolved in ethyl acetate (B1210297) (EtOAc), filtered, and the solvent is removed under reduced pressure to yield the pure formamide (B127407) product.[6]

Caption: Mechanochemical N-Formylation Workflow.

Palladium-Catalyzed Reductive Carbonylation (CO Surrogate)

This compound is an effective CO surrogate for palladium-catalyzed carbonylation reactions, such as the reductive carbonylation of aryl halides to form aldehydes.[1] This protocol avoids the direct handling of toxic CO gas.

Methodology (Example: Synthesis of 4-Phenylbenzaldehyde):

-

A reaction flask is charged with palladium acetate (Pd(OAc)₂), 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB), 4-bromobiphenyl, and sodium carbonate (Na₂CO₃).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Dimethylformamide (DMF) is added, and the mixture is stirred.

-

A solution of this compound and triethylsilane (Et₃SiH) in DMF is prepared separately and added slowly to the reaction mixture over 2 hours at 80 °C.

-

The reaction proceeds for an additional 16 hours at 80 °C.

-

The product is worked up by passing the mixture through a silica (B1680970) gel pad, followed by extraction and purification via column chromatography to yield the desired aldehyde.[1]

Caption: Pd-Catalyzed Reductive Carbonylation Workflow.

Biological Activity and Signaling Pathways

While N-formylated compounds, in general, can possess significant biological and pharmacological properties, this compound is primarily utilized as a synthetic reagent.[6] Its historical development as a germicide suggests some level of bioactivity, but it is not typically associated with specific signaling pathways in modern research contexts.[1] Its main value lies in its ability to facilitate the synthesis of other biologically active molecules.

Safety Information

This compound requires careful handling due to its potential health effects.

-

Pictograms: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Conclusion

This compound is a pivotal reagent in modern organic chemistry, offering practical and safer solutions for formylation and carbonylation reactions. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and drug development professionals. The experimental protocols detailed in this guide, particularly in mechanochemistry and as a CO surrogate, highlight its role in advancing green and efficient synthetic methodologies. While detailed spectroscopic data is sparse, its chemical properties are well-characterized, ensuring its reliable application in the synthesis of a wide array of valuable chemical compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 50978-45-5 | FF35183 | Biosynth [biosynth.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound CAS#: 50978-45-5 [m.chemicalbook.com]

- 6. This compound: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of N-Formylsaccharin

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

N-Formylsaccharin, a crystalline solid derived from saccharin (B28170), has emerged as a significant reagent in organic synthesis. It is recognized for its role as a stable, efficient, and chemoselective N-formylating agent and as a solid carbon monoxide (CO) surrogate.[1][2] Its ease of handling, affordability, and environmentally friendly characteristics make it a valuable alternative to traditional liquid or gaseous formylating agents.[1][3] This document provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and applications.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under ambient, inert conditions.[4] However, it is sensitive to moisture and can gradually decompose into saccharin and formic acid, particularly when dissolved in solvents like DMSO.[4] Its stability is enhanced when stored in a cool, dark place, preferably under an inert atmosphere.

Structural and Physical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| IUPAC Name | 1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde | [5] |

| Synonyms | Saccharinal, 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide | [5] |

| CAS Number | 50978-45-5 | [5][6] |

| Molecular Formula | C₈H₅NO₄S | [5][6] |

| Molecular Weight | 211.19 g/mol | [5][6] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | Data not consistently available in search results | |

| Boiling Point | 418.3 °C (Predicted) | [6][7] |

| Density | 1.771 g/cm³ (Predicted) | [7] |

| pKa | -21.17 (Predicted, highly acidic) | [7] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction conditions. It exhibits low solubility in many common solvents, which can be advantageous for product purification but requires specific solvent choices for reactions.

| Solvent | Solubility | Notes | Source |

| Dimethylformamide (DMF) | Slightly soluble / Low solubility | DMF is an effective solvent that avoids decomposition, though large quantities may be needed. | [4] |

| Ethyl Acetate (EtOAc) | Soluble | Used for dissolving the crude product during workup. | [3][8] |

| Dichloromethane (DCM) | Soluble | Listed as a solvent. | [7] |

| Water | Stable in water | Does not readily dissolve but is stable. | [6] |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized from inexpensive starting materials. The most common method involves the reaction of saccharin with a mixed anhydride (B1165640) of formic acid and acetic acid.[4]

Protocol:

-

Formation of Acetic Formic Anhydride: Acetic anhydride is cooled in an ice bath, and formic acid is added dropwise while maintaining the low temperature. The mixture is stirred to form the mixed anhydride.

-

Reaction with Saccharin: Saccharin is added to the freshly prepared acetic formic anhydride.

-

Reaction Execution: The reaction mixture is stirred, often at room temperature, until the reaction is complete, which can be monitored by techniques like TLC.

-

Isolation: The crystalline this compound product precipitates from the reaction mixture and can be isolated by filtration.

-

Purification: The crude product can be washed with a suitable solvent (e.g., a cold non-polar solvent) and dried under vacuum. For higher purity, recrystallization may be performed, although it is noted that freshly prepared this compound often gives better results in subsequent reactions than commercially available or aged material.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | C8H5NO4S | CID 54671689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 50978-45-5 | FF35183 | Biosynth [biosynth.com]

- 7. This compound CAS#: 50978-45-5 [m.chemicalbook.com]

- 8. preprints.org [preprints.org]

Spectral Data Analysis of N-Formylsaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for N-Formylsaccharin, a versatile formylating agent. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

Introduction

This compound is a crystalline solid that serves as a stable and efficient reagent for the formylation of various organic compounds, particularly amines. Its ease of handling and high reactivity make it a valuable tool in organic synthesis. A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and mechanistic studies. This guide presents a detailed summary of its ¹H NMR, ¹³C NMR, IR, and MS data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.12 | s | 1H | Formyl proton (-CHO) |

| 8.42 - 8.40 | m | 1H | Aromatic proton |

| 8.19 - 8.17 | m | 1H | Aromatic proton |

| 8.08 - 8.04 | m | 2H | Aromatic protons |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | Carbonyl carbon (C=O, formyl) |

| 158.9 | Carbonyl carbon (C=O, saccharin) |

| 138.3 | Aromatic carbon |

| 136.0 | Aromatic carbon |

| 135.5 | Aromatic carbon |

| 129.1 | Aromatic carbon |

| 126.0 | Aromatic carbon |

| 121.3 | Aromatic carbon |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

IR Spectral Data

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1747 | Strong | C=O stretch (formyl carbonyl) |

| 1720 | Strong | C=O stretch (saccharin carbonyl) |

| 1375 | Strong | S=O stretch (asymmetric) |

| 1180 | Strong | S=O stretch (symmetric) |

| 1590, 1460 | Medium | C=C stretch (aromatic) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2900-2800 | Weak | C-H stretch (formyl) |

Mass Spectrometry Data

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 211.0 | [M]⁺ (Molecular Ion) |

| 183.0 | [M - CO]⁺ |

| 154.0 | [M - CO - NCHO]⁺ |

| 104.0 | [C₆H₄SO₂]⁺ |

| 76.0 | [C₆H₄]⁺ |

Molecular Formula: C₈H₅NO₄S. Molecular Weight: 211.19 g/mol .

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of saccharin (B28170) with a mixture of formic acid and acetic anhydride (B1165640).

Procedure:

-

In a round-bottom flask, a mixture of formic acid and acetic anhydride is stirred to form mixed formic-acetic anhydride.

-

Saccharin is added to the mixture portion-wise with continuous stirring.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting precipitate of this compound is collected by filtration, washed with a suitable solvent (e.g., cold ether), and dried under vacuum.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

Procedure:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in an NMR tube.

-

The spectrometer was locked to the deuterium (B1214612) signal of the solvent.

-

The magnetic field was shimmed to achieve optimal homogeneity.

-

For ¹H NMR, the spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum was acquired.

-

The chemical shifts were referenced to the residual solvent peak or an internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using an attenuated total reflectance (ATR) accessory.

Procedure:

-

A background spectrum of the clean ATR crystal was recorded.

-

A small amount of the solid this compound sample was placed directly onto the ATR crystal.

-

The sample was pressed firmly against the crystal using the pressure arm.

-

The IR spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

-

The final spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry

The mass spectrum was obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Procedure:

-

A dilute solution of this compound was prepared in a suitable solvent (e.g., acetonitrile/water).

-

The solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The source parameters (e.g., capillary voltage, gas flow, and temperature) were optimized to achieve maximum ion intensity.

-

The mass spectrum was acquired over a suitable m/z range (e.g., 50-300 amu).

-

The data was processed to identify the molecular ion and major fragment ions.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from saccharin, formic acid, and acetic anhydride.

Amine Formylation Workflow

Caption: General workflow for the formylation of amines using this compound.

Theoretical Insights into the Reactivity of N-Formylsaccharin: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylsaccharin has emerged as a versatile and highly reactive reagent in modern organic synthesis. Its utility as both a formylating agent and a convenient source of carbon monoxide (CO) has led to its application in a wide array of chemical transformations.[1] This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, drawing upon established mechanistic proposals in the literature. While comprehensive quantitative computational studies specifically detailing the reaction dynamics of this compound are not extensively available in peer-reviewed literature, this guide synthesizes the current understanding of its reaction pathways. This document is intended to serve as a foundational resource for researchers in organic chemistry and drug development, offering insights into the molecule's behavior and providing detailed experimental protocols for its common applications.

Core Reactivity of this compound

The reactivity of this compound is dominated by two primary pathways: its function as a formylating agent and its ability to undergo decarbonylation to serve as a carbon monoxide surrogate. The saccharin (B28170) moiety, being an excellent leaving group, is central to both of these reaction modes.

This compound as a Formylating Agent

This compound is an effective agent for the N-formylation of primary and secondary amines.[2] The proposed mechanism for this transformation is an acyl transfer reaction.

The reaction is believed to proceed through the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. The highly stable saccharin anion acts as an excellent leaving group, driving the reaction forward. This process is particularly noteworthy for its efficiency and the mild conditions under which it can be performed.

This compound as a Carbon Monoxide Surrogate

Perhaps the most widely explored application of this compound is its use as a solid, stable, and easily handled source of carbon monoxide for carbonylation reactions.[1][3][4] This circumvents the need for handling toxic and flammable CO gas. The release of carbon monoxide is typically promoted by a base or a transition metal catalyst, such as palladium.[1]

A plausible mechanism for the palladium-catalyzed decarbonylation involves the oxidative addition of the Pd(0) catalyst to the N-C(O) bond of this compound.[1] This is followed by the extrusion of carbon monoxide and the formation of a palladium-saccharin species. The released CO can then participate in various catalytic cycles, such as in hydroformylation or the synthesis of ketones and esters. It has been noted in the literature that a precise mechanism for these reactions is not yet fully elucidated and awaits further detailed studies.[1]

Theoretical Studies on Related N-Acylsulfonamides

While specific computational studies on this compound's reactivity are sparse, theoretical investigations into the broader class of N-acylsulfonamides provide valuable insights. Density Functional Theory (DFT) calculations on related systems have been used to analyze their electronic structure, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).[5][6] For instance, studies on other N-acylsulfonamides have shown that a smaller HOMO-LUMO energy gap correlates with higher chemical reactivity.[5] Such computational approaches could, in the future, provide a more quantitative understanding of the reaction barriers and transition states involved in the reactions of this compound.

The workflow for a typical theoretical investigation of the reactivity of a molecule like this compound would involve the following steps:

Experimental Protocols

The following are representative experimental procedures for the key applications of this compound.

General Procedure for N-Formylation of Amines

This protocol is adapted from mechanochemical procedures which offer a solvent-free and efficient method for formamide synthesis.[2]

-

Reaction Setup: A milling jar (e.g., 15 mL ZrO₂) is charged with the amine (1.0 mmol) and this compound (1.1 mmol). A milling ball (e.g., one ZrO₂ ball, Ø = 10 mm) is added to the jar.

-

Milling: The vessel is securely closed and the mechanochemical reaction is conducted in a ball mill at a frequency of 30 Hz for a duration of 30 to 180 minutes, depending on the substrate.

-

Workup: After the reaction, sodium bicarbonate (NaHCO₃) is added, and the mixture is ground for an additional 10 minutes to facilitate purification. The solid crude mixture is then transferred to a beaker, dissolved in a minimal amount of ethyl acetate (B1210297) (e.g., 4 mL), and filtered to remove the saccharin salt.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the pure formamide product.

General Procedure for Palladium-Catalyzed Reductive Carbonylation of Aryl Halides

This procedure illustrates the use of this compound as a CO source in a palladium-catalyzed reaction.[3]

-

Reaction Setup: A flame-dried reaction vessel is charged with the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., a phosphine (B1218219) ligand, 4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

-

Reagent Addition: Anhydrous solvent (e.g., DMF), this compound (2.0 equiv), and a reducing agent (e.g., triethylsilane, 1.3 equiv) are added via syringe.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically several hours), monitoring by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched (e.g., with aqueous NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Experimental Studies

Table 1: N-Formylation of Various Amines using this compound

| Entry | Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | N-Phenylformamide | 30 | >95 |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 30 | >95 |

| 3 | Benzylamine | N-Benzylformamide | 60 | 90 |

| 4 | Dibenzylamine | N,N-Dibenzylformamide | 120 | 85 |

Data are representative and compiled from literature reports on mechanochemical formylation.

Table 2: Palladium-Catalyzed Carbonylation using this compound

| Entry | Aryl Halide | Product Type | Reducing Agent | Yield (%) |

| 1 | 4-Iodoanisole | Aldehyde | Triethylsilane | 90 |

| 2 | 4-Bromotoluene | Aldehyde | Triethylsilane | 85 |

| 3 | 1-Iodonaphthalene | Aldehyde | Triethylsilane | 92 |

Data are representative and compiled from literature reports on reductive carbonylation.

Conclusion

This compound is a powerful synthetic tool with well-established utility in formylation and carbonylation reactions. While the precise mechanisms and reaction energetics are yet to be fully elucidated through detailed computational studies, the proposed pathways provide a robust framework for understanding its reactivity. The high reactivity of this compound, driven by the excellent leaving group ability of the saccharin moiety, makes it an attractive reagent for a variety of synthetic applications. Future theoretical investigations are needed to provide a more quantitative picture of the reaction dynamics, which will undoubtedly aid in the further development of novel transformations utilizing this versatile molecule. This guide serves as a comprehensive overview of the current understanding of this compound's reactivity and a practical resource for its application in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed reductive carbonylation of aryl halides with this compound as a CO source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

N-Formylsaccharin: A Versatile and Stable Carbon Monoxide Surrogate in Chemical Synthesis and Drug Development

An In-depth Technical Guide

Abstract

Carbon monoxide (CO) is a fundamental C1 building block in organic synthesis, enabling the efficient formation of carbonyl-containing compounds. However, its high toxicity, flammability, and gaseous nature pose significant handling challenges, particularly in laboratory and pharmaceutical development settings. N-Formylsaccharin has emerged as a superior solid, stable, and easily handled surrogate for carbon monoxide. This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols associated with the use of this compound as a CO source. It is intended for researchers, scientists, and drug development professionals seeking safer and more practical alternatives to gaseous CO in carbonylation reactions. The guide includes detailed data, experimental procedures, and visual diagrams to facilitate its application in both academic and industrial research.

Introduction

Carbonylation reactions are indispensable tools for the synthesis of a wide array of valuable organic molecules, including aldehydes, ketones, esters, and amides.[1][2] The direct use of carbon monoxide gas in these transformations, however, is often hampered by the need for specialized high-pressure equipment and stringent safety protocols.[3] This has driven the development of CO surrogates, molecules that can release carbon monoxide in situ under specific reaction conditions.[1][2]

This compound, a crystalline and air-stable solid, has been identified as a highly effective and versatile CO surrogate.[4][5] It is readily synthesized from inexpensive starting materials and offers excellent functional group tolerance in a variety of palladium-catalyzed carbonylation reactions.[2][4][6] The by-product of CO release, saccharin (B28170), is generally unreactive and easily removed, further enhancing the practicality of this reagent.[2][3] This guide will delve into the core aspects of this compound's function as a CO surrogate, providing the necessary technical details for its successful implementation.

Mechanism of Carbon Monoxide Release

The release of carbon monoxide from this compound is primarily a base-promoted decarbonylation process.[1] The reaction can also be initiated thermally or through oxidative addition to a low-valent transition metal, such as a Palladium(0) complex, which is often the active catalyst in carbonylation reactions.[2][5][7]

The generally accepted base-promoted mechanism involves the attack of a base on the formyl proton, leading to the collapse of the intermediate and the release of carbon monoxide and the saccharin anion. This process is efficient and can be triggered by a variety of organic and inorganic bases.[5]

Experimental Protocols

Synthesis of this compound

This compound can be readily prepared from saccharin, formic acid, and acetic anhydride (B1165640).[2][4][5][6] It is recommended to use freshly prepared this compound for optimal reactivity and solubility.[4]

Procedure:

-

In a round-bottom flask, combine formic acid and acetic anhydride to form a mixed anhydride.

-

To this mixture, add saccharin.

-

The reaction mixture is typically stirred at room temperature until the formation of a crystalline precipitate is complete.

-

The solid this compound is collected by filtration, washed with a suitable solvent (e.g., cold ether), and dried under vacuum.

General Procedure for Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides

This protocol provides a representative example of using this compound in a palladium-catalyzed carbonylation reaction to synthesize aromatic aldehydes.[4]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Aryl bromide

-

Sodium carbonate (Na₂CO₃)

-

This compound

-

Triethylsilane (Et₃SiH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add Pd(OAc)₂ (3 mol%), dppb (4.5 mol%), the aryl bromide (1.0 equiv), and Na₂CO₃ (1.5 equiv).

-

Add anhydrous DMF and stir the mixture at room temperature.

-

In a separate flask, prepare a solution of this compound (2.0 equiv) and triethylsilane (1.3 equiv) in anhydrous DMF.

-

Transfer this solution to an addition funnel and add it slowly to the reaction mixture over 2 hours at 80 °C.

-

After the addition is complete, continue stirring the reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize quantitative data from representative carbonylation reactions using this compound as a CO surrogate.

Table 1: Palladium-Catalyzed Fluorocarbonylation of Aryl Halides [8][9][10]

| Substrate | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | 5 | Xantphos | KF | Toluene | 100 | 12 | 94 |

| 4-Bromoacetophenone | 5 | Xantphos | KF | Toluene | 100 | 12 | 85 |

| 3-Bromopyridine | 5 | Xantphos | KF | Toluene | 100 | 12 | 78 |

| 1-Naphthyl bromide | 5 | Xantphos | KF | Toluene | 100 | 12 | 91 |

Reaction conditions: Aryl halide (1.0 equiv), this compound (1.2 equiv), Pd catalyst, ligand, base, solvent.

Table 2: Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides [4]

| Substrate | Catalyst Loading (mol%) | Ligand | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobiphenyl | 3 | dppb | Et₃SiH | DMF | 80 | 18 | 82 |

| 2-Bromonaphthalene | 3 | dppb | Et₃SiH | DMF | 80 | 18 | 75 |

| 4-Bromotoluene | 3 | dppb | Et₃SiH | DMF | 80 | 18 | 88 |

| 3-Bromoanisole | 3 | dppb | Et₃SiH | DMF | 80 | 18 | 79 |

Reaction conditions: Aryl bromide (1.0 equiv), this compound (2.0 equiv), Pd(OAc)₂, ligand, reductant, Na₂CO₃, solvent.

Relevance in Drug Development: Carbon Monoxide Signaling Pathways

For drug development professionals, the use of CO-releasing molecules (CORMs) like this compound offers a potential avenue for therapeutic intervention. Endogenously produced CO is a gasotransmitter that plays a crucial role in various physiological processes.[11][12] Understanding the signaling pathways modulated by CO is key to harnessing its therapeutic potential.

CO exerts many of its biological effects by targeting heme-containing proteins, most notably soluble guanylate cyclase (sGC).[13] Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates downstream effectors, resulting in vasodilation, and anti-inflammatory and anti-proliferative effects.[12][13]

Another important set of pathways influenced by CO involves the mitogen-activated protein kinases (MAPKs).[12] CO can modulate the activity of p38 MAPK, which is implicated in cellular responses to stress, inflammation, and apoptosis.[13] Furthermore, CO can influence mitochondrial function, affecting cellular metabolism and the production of reactive oxygen species (ROS), which act as signaling molecules.[11][14]

The ability to deliver CO in a controlled manner using a surrogate like this compound could enable the development of novel therapeutics for conditions where inflammation, apoptosis, or cell proliferation are dysregulated.[13]

Conclusion

This compound stands out as a highly practical and efficient surrogate for toxic carbon monoxide gas in a multitude of carbonylation reactions. Its stability, ease of handling, and the straightforward nature of its synthesis make it an invaluable tool for chemists in both academic and industrial settings. The predictable and mild conditions for CO release, coupled with its broad functional group compatibility, allow for the synthesis of complex molecules with high yields. For professionals in drug development, the ability to generate CO in situ from a stable precursor opens up new possibilities for exploring the therapeutic applications of this important signaling molecule. This guide provides the foundational knowledge and practical protocols to leverage the full potential of this compound as a key reagent in modern chemical synthesis.

References

- 1. This compound: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Fluorocarbonylation Using this compound as CO Source: General Access to Carboxylic Acid Derivatives [organic-chemistry.org]

- 9. Palladium-catalyzed fluorocarbonylation using this compound as CO source: general access to carboxylic acid derivatives. | Semantic Scholar [semanticscholar.org]

- 10. Palladium-catalyzed fluorocarbonylation using this compound as CO source: general access to carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondria and carbon monoxide: cytoprotection and control of cell metabolism – a role for Ca2+? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbon monoxide and mitochondria—modulation of cell metabolism, redox response and cell death - PMC [pmc.ncbi.nlm.nih.gov]

N-Formylsaccharin: A Technical Primer on an Efficient Formylating Agent

For Researchers, Scientists, and Drug Development Professionals

N-Formylsaccharin has emerged as a significant reagent in organic synthesis, primarily recognized for its role as a powerful and chemoselective formylating agent.[1][2] This whitepaper provides an in-depth technical guide to the early research and applications of this compound, presenting key experimental protocols, quantitative data, and workflow visualizations to facilitate its adoption and exploration in research and development. Its stability as a solid, cost-effectiveness, and ease of handling make it a valuable tool in the synthesis of a wide array of formamides, which are crucial intermediates in the preparation of pharmaceuticals.[2][3]

Core Applications and Advantages

Early research spearheaded by Cossy and coworkers identified this compound as a novel and highly efficient reagent for the N-formylation of amines.[1][4] Unlike many traditional formylating methods that require harsh conditions or activating agents, this compound enables the formylation of primary and secondary amines under mild, ambient temperature conditions, often with short reaction times of around 15 minutes.[2][5] A significant advantage of this reagent is its chemoselectivity, preferentially reacting with amino groups over hydroxyl groups, a critical feature in the synthesis of complex molecules such as amino alcohols.[1][5] Furthermore, the workup procedure is often straightforward, with the saccharin (B28170) byproduct being easily removable, sometimes eliminating the need for purification of the resulting N-formamides.[2][5]

Beyond its primary application in formylation, this compound has also been investigated as a solid, stable, and easily handled surrogate for carbon monoxide (CO) in various carbonylation reactions.[4][6][7] This application is particularly noteworthy as it circumvents the challenges associated with handling gaseous and toxic CO.

Synthesis of this compound

The synthesis of this compound is a straightforward process, making it readily accessible for laboratory use. The most common method involves the reaction of saccharin with a mixed anhydride (B1165640) of formic acid and acetic anhydride.[4]

Experimental Protocol: Synthesis of this compound

A widely adopted procedure for the synthesis of this compound is as follows:

-

Formation of Acetic Formic Anhydride: Acetic anhydride is cooled in an ice bath, and formic acid is added dropwise while maintaining the low temperature. The mixture is then stirred at room temperature for a specified period to allow for the formation of the mixed anhydride.

-

Reaction with Saccharin: Saccharin is added to the freshly prepared acetic formic anhydride.

-

Reaction and Isolation: The reaction mixture is heated (e.g., at 60°C for 5 hours) to facilitate the formation of this compound.[3] Upon cooling, the crystalline product precipitates and can be isolated by filtration, washed, and dried. This method typically yields this compound as a stable, crystalline solid in high yields (90-95%).[3]

Caption: Synthesis of this compound from formic acid, acetic anhydride, and saccharin.

N-Formylation of Amines

The primary application of this compound is the N-formylation of a broad range of primary and secondary amines, including both aliphatic and aromatic substrates.[5]

Experimental Protocol: General Procedure for N-Formylation

The following is a general protocol for the N-formylation of amines using this compound in a conventional solvent-based system:

-

Reaction Setup: The amine substrate is dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF), at room temperature.[5]

-

Addition of this compound: this compound (typically 1.0-1.1 equivalents) is added to the solution of the amine.[5][8]

-

Reaction: The reaction mixture is stirred at room temperature for a short duration, often as little as 15 minutes.[3]

-

Workup: An aqueous solution of sodium bicarbonate (NaHCO3) is added to the reaction mixture to quench the reaction and remove the saccharin byproduct as its water-soluble sodium salt.[3]

-

Isolation: The product N-formamide is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford the pure product, often without the need for further purification.[5][8]

A solvent-free mechanochemical procedure has also been developed, offering a green and efficient alternative.[8][9] This involves milling the amine with this compound in a ball mill, followed by a solid-phase workup with NaHCO3.[8]

References

- 1. Novel Powerful N-Formylating Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound: A New Formylating Agent - Edelris [edelris.com]

- 3. This compound: A new formylating agent - Lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Formylsaccharin: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Formylsaccharin, a crystalline solid, is a versatile reagent in organic synthesis, notably utilized as a formylating agent and a solid surrogate for carbon monoxide.[1][2] Its stability and proper storage are critical for ensuring its reactivity and purity in these applications. This guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Stability Profile and Storage Conditions

This compound is generally stable under ambient and inert conditions, making it a convenient reagent for laboratory use.[3][4] However, its stability is significantly influenced by environmental factors, particularly moisture.

General Stability:

-

Solid State: As a crystalline solid, this compound exhibits good stability and can be stored long-term in a cool, dry place.[3] Several suppliers recommend storage at ambient or room temperature.

-

Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. It is sensitive to moisture and will gradually decompose into saccharin (B28170) and formic acid upon exposure.[5] This decomposition can be accelerated when the compound is in solution.

-

Solvent Effects: The choice of solvent is crucial when working with this compound. It has been noted that dissolution in dimethyl sulfoxide (B87167) (DMSO) can lead to decomposition. Dimethylformamide (DMF) is a more suitable solvent that minimizes this degradation.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.

-

Thermal Decomposition: Upon significant heating, hazardous decomposition products can be generated, including carbon oxides, nitrogen oxides, and sulfur oxides.

Recommended Storage: To ensure the integrity of this compound, the following storage conditions are recommended:

-

Store in a tightly-sealed container to protect from moisture.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible substances, such as strong oxidizing agents.

-

Keep away from sources of ignition.

-

For long-term storage, refrigeration is a viable option to further ensure stability.

While specific quantitative data on degradation rates under various conditions are not extensively published, the qualitative information strongly indicates that hydrolysis is the main concern. The following table summarizes the key stability characteristics.

| Parameter | Observation | Reference |

| Physical Form | Crystalline Solid | [3] |

| General Stability | Stable under ambient, inert conditions. | [3][4] |

| Moisture | Sensitive; hydrolyzes to saccharin and formic acid. | [5] |

| Recommended Storage | Cool, dry, well-ventilated area in a tightly-closed container. Ambient or room temperature is suitable. | |

| Incompatibilities | Strong oxidizing agents. | |

| Solvent Choice | More stable in DMF compared to DMSO. |

Degradation Pathway

The principal degradation pathway for this compound is hydrolysis, which cleaves the N-formyl bond to yield saccharin and formic acid.

References

Methodological & Application

Application Note: N-Formylsaccharin for the N-formylation of Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-formylation of primary amines using N-Formylsaccharin. This compound is a stable, crystalline, and efficient formylating agent.[1][2] The presented mechanochemical procedure offers a solvent-free, environmentally friendly alternative to traditional formylation methods, resulting in high yields and a simplified work-up.[3][4] This method is highly valuable in organic synthesis and drug discovery for the introduction of formyl groups, which can significantly impact the biological and pharmacological properties of molecules.[3]

Introduction

N-formylation is a fundamental transformation in organic chemistry, with formamides serving as key intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[5] While numerous formylating agents exist, many suffer from drawbacks such as toxicity, instability, or harsh reaction conditions.[2][5] this compound has emerged as a practical and effective reagent for the N-formylation of primary and secondary amines under mild conditions.[2][6] It is an easily accessible and stable crystalline solid that can be synthesized from saccharin (B28170), an inexpensive artificial sweetener.[2] This application note details a robust and green mechanochemical protocol for the N-formylation of primary amines using this compound.[3]

Data Presentation

The following table summarizes the results for the N-formylation of various primary amines using the mechanochemical protocol with this compound.

| Entry | Amine Substrate | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 30 | 95 |

| 2 | 4-Methylaniline | 30 | 98 |

| 3 | 4-Methoxyaniline | 30 | 99 |

| 4 | 4-Chloroaniline | 60 | 96 |

| 5 | 4-Bromoaniline | 60 | 97 |

| 6 | 4-Nitroaniline | 180 | 90 |

| 7 | Benzylamine | 30 | 92 |

| 8 | (R)-(+)-α-Methylbenzylamine | 120 | 85 |

| 9 | Cyclohexylamine | 60 | 88 |

| 10 | 2-Aminopyridine | 180 | 75 |

Table adapted from data presented in Molecules, 2022, 27(17), 5533.[3][4]

Experimental Protocols

Materials

-

Primary amine (1 mmol)

-

This compound (1.1 mmol)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Zirconium dioxide (ZrO₂) milling jar (15 mL)

-

Zirconium dioxide (ZrO₂) milling ball (10 mm diameter)

-

Ball mill (operating at a frequency of 30 Hz)

Mechanochemical N-formylation Procedure

-

Charging the Milling Jar: Place the primary amine (1 mmol) and this compound (1.1 mmol) into a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (10 mm).

-

Milling: Close the jar and perform the mechanochemical reaction in a ball mill at a frequency of 30 Hz for the time specified in the data table (typically 30-180 minutes).[3]

-

In-situ Purification: After the initial milling period, add sodium bicarbonate to the jar and continue milling for an additional 10 minutes. This step serves to neutralize the saccharin byproduct.[3]

-

Product Extraction: Transfer the solid crude mixture from the jar to a beaker. Add 4 mL of ethyl acetate to dissolve the desired formamide (B127407) product.[3]

-

Filtration: Filter the solution to remove the insoluble saccharin salt and any remaining sodium bicarbonate.

-

Solvent Evaporation: Remove the ethyl acetate from the filtrate under reduced pressure to yield the pure N-formylated product.[3]

Visualizations

Experimental Workflow for Mechanochemical N-formylation

Caption: Workflow for the mechanochemical N-formylation of primary amines.

Proposed Reaction Mechanism

Caption: Proposed mechanism for N-formylation using this compound.

References

Chemoselective Formylation of Amino Alcohols with N-Formylsaccharin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective N-formylation of amino alcohols utilizing N-Formylsaccharin. This reagent offers a mild and efficient method for the protection of primary and secondary amino groups in the presence of hydroxyl functionalities, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules.

Introduction

This compound has emerged as a powerful and highly chemoselective formylating agent.[1][2] It is a stable, crystalline solid that facilitates the formylation of amines under gentle reaction conditions, often at room temperature.[2] A key advantage of this compound is its pronounced selectivity for amino groups over hydroxyl groups, enabling the direct formylation of amino alcohols without the need for protecting the alcohol functionality.[2] This reagent can be readily synthesized from inexpensive starting materials or purchased from commercial suppliers.[3][4]

The reaction proceeds via a nucleophilic attack of the amine on the formyl group of this compound, leading to the formation of the desired N-formylated product and saccharin (B28170) as a benign, easily removable byproduct.[5] This methodology is applicable to a wide range of substrates, including primary and secondary aliphatic amines.[2][5]

Data Presentation

The following tables summarize the reaction conditions and yields for the chemoselective N-formylation of various amines using this compound. While specific data for a wide range of amino alcohols is not extensively tabulated in single literature sources, the high reactivity and yields observed for primary aliphatic amines under mild conditions are indicative of the expected outcomes for simple amino alcohols.

Table 1: Mechanochemical N-Formylation of Primary Aliphatic Amines [5]

| Substrate | Reagent Ratio (Amine:this compound) | Reaction Time (minutes) | Yield (%) |

| Benzylamine | 1 : 1.1 | 30 | 98 |

| n-Octylamine | 1 : 1.1 | 30 | 95 |

| Cyclohexylamine | 1 : 1.1 | 30 | 96 |

Reactions were conducted in a ball mill at a frequency of 30 Hz.[5]

Table 2: General Solution-Phase N-Formylation of Amines [2]

| Substrate Type | Solvent | Temperature | Reaction Time | Yield |

| Primary Amines | THF | Room Temperature | Rapid | High |

| Secondary Amines | THF | Room Temperature | Rapid | High |

| Amino Alcohols | THF | Room Temperature | Rapid | High (Selective N-formylation) |

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The chemoselective N-formylation of an amino alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism. The more nucleophilic amino group preferentially attacks the electrophilic carbonyl carbon of the formyl group on this compound.

Caption: Reaction mechanism of chemoselective N-formylation.

Experimental Workflow: Solution-Phase Synthesis

The following diagram outlines the typical workflow for the chemoselective N-formylation of an amino alcohol in solution.

Caption: General workflow for solution-phase N-formylation.

Logical Relationship of Chemoselectivity

The inherent difference in nucleophilicity between the amino and hydroxyl groups is the basis for the chemoselectivity of this reaction.

Caption: Logic of chemoselective formylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard literature procedures for the preparation of this compound.[3][4]

Materials:

-

Saccharin

-

Formic acid (98-100%)

-

Acetic anhydride (B1165640)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add saccharin (1.0 eq).

-

Add formic acid (3.0 eq) and acetic anhydride (1.5 eq).

-

Heat the mixture to 60-70 °C with stirring for 2-3 hours.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration.

-

Wash the crystals with cold anhydrous toluene.

-

Dry the product under vacuum. The use of freshly prepared this compound is recommended for best results.[3]

Protocol 2: General Procedure for Chemoselective N-Formylation of Amino Alcohols (Solution-Phase)

This protocol provides a general method for the selective formylation of an amino alcohol in solution.[2]

Materials:

-

Amino alcohol

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the amino alcohol (1.0 eq) in anhydrous THF.

-

Add this compound (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the N-formylated amino alcohol.

-

If necessary, the crude product can be purified by column chromatography.

Protocol 3: General Procedure for Chemoselective N-Formylation of Amines (Mechanochemical)

This solvent-free method is particularly advantageous for its green chemistry profile.[5]

Materials:

-

Amine (or amino alcohol)

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Ball mill with Zirconia (ZrO₂) jars and milling balls

Procedure:

-

To a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (10 mm diameter), add the amine (1.0 mmol) and this compound (1.1 mmol).[5]

-

Close the vessel and conduct the mechanochemical reaction in a ball mill at a frequency of 30 Hz. Reaction times vary depending on the substrate (e.g., 30 minutes for primary aliphatic amines).[5]

-

After the initial milling, add NaHCO₃ to the jar and continue grinding for an additional 10 minutes to facilitate purification.[5]

-

Recover the solid crude mixture from the jar.

-

Dissolve the crude product in a minimal amount of ethyl acetate (e.g., 4 mL) and filter to remove the saccharin salt.[5]

-

Remove the solvent from the filtrate under reduced pressure to yield the pure formamide.[5]

References

N-Formylsaccharin: A Versatile Reagent for Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Formylsaccharin has emerged as a highly efficient and user-friendly reagent for the N-formylation of amines.[1][2][3] Its character as a stable, crystalline solid that is both inexpensive and easy to handle makes it an attractive alternative to traditional formylating agents in organic synthesis.[2][3] These attributes are particularly advantageous in the context of solid-phase peptide synthesis (SPPS), where ease of reagent handling and purification are paramount. This document provides detailed application notes and protocols for the use of this compound in the on-resin N-formylation of peptides.

Introduction to N-Formylation in Peptide Synthesis

N-formylation is a crucial modification in peptide chemistry, often employed to cap the N-terminus of a peptide, thereby preventing unwanted side reactions or mimicking naturally occurring formylated peptides.[4] Formylated peptides are significant in various biological processes and are key components in the development of therapeutic agents.[2][5] While several reagents exist for this purpose, many suffer from drawbacks such as instability, harsh reaction conditions, or difficult purification.[4] this compound offers a mild and efficient alternative for on-resin formylation.[2][3]

Advantages of this compound in SPPS

The use of this compound in solid-phase peptide synthesis offers several key benefits:

-

Solid Reagent: Easy to handle, weigh, and dispense, unlike many liquid or gaseous formylating agents.[2][3]

-

Stability: Stable at room temperature, allowing for convenient storage.[3]

-

Mild Reaction Conditions: Formylation can be carried out under neutral and mild conditions, preserving the integrity of sensitive peptide sequences.

-

High Chemoselectivity: Efficiently formylates primary and secondary amines with high selectivity.

-

Simplified Workup: The saccharin (B28170) byproduct is easily removed by simple washing of the resin, streamlining the purification process.[2]

Comparative Data of N-Formylating Agents

The choice of a formylating agent can significantly impact the efficiency and outcome of a synthesis. The following table provides a comparison of this compound with other commonly used on-resin formylating agents.

| Reagent | Form | Reaction Conditions | Byproducts | Yield | Purity | Handling |

| This compound | Solid | Mild, neutral | Saccharin (water-soluble) | Good to Excellent[2] | High | Easy, stable solid[3] |

| Formic Acid / DCC | Liquid | Requires activation, 0°C to RT[5] | Dicyclohexylurea (DCU) | Good (70-75%)[5] | High | DCC is an allergen |

| Acetic Formic Anhydride | Liquid (in situ) | Room temperature[6][7] | Acetic acid, Formic acid | Near-quantitative[4][6][7] | High | Unstable, prepared in situ |

| 4-Nitrophenyl formate | Solid | 25-60 °C[8] | 4-Nitrophenol | High[8] | High | Can require elevated temp. |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The N-formylation step is typically performed after the final amino acid has been coupled to the resin-bound peptide. The general workflow for SPPS leading up to the formylation step is as follows:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating on-resin N-formylation.

Protocol for On-Resin N-Formylation using this compound

This protocol describes the N-formylation of a resin-bound peptide following the final Fmoc deprotection step.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

-